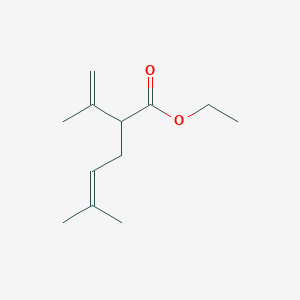
4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester
Cat. No. B053202
M. Wt: 196.29 g/mol
InChI Key: LUVHLOBMSQKCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09126923B2
Procedure details


In a nitrogen atmosphere, a mixture of 200.01 g of 2-isopropenyl-5-methyl-4-hexenoic acid (1) having a purity of 85.4%, 89.82 g of potassium carbonate, 11.28 g of tetrabutylammonium chloride, and 800 g of toluene was heated to from 95° C. to 100° C., while being stirred, and then 191.8 g of diethyl sulfate was added dropwise thereto over 35 minutes. The reaction mixture was heated continuously for 2 hours, then cooled to room temperature, and subjected to addition of 510 g of water. The toluene solution was separated from the resulting mixture and then subjected to typical work-up including washing, drying and concentration to obtain the crude product. The crude product was distilled under reduced pressure to obtain 193.4 g of the intended product having a purity of 99.7%. The yield was 97%.






Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:4]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[C:5]([OH:7])=[O:6])([CH3:3])=[CH2:2].C(=O)([O-])[O-].[K+].[K+].[C:19]1(C)C=CC=C[CH:20]=1.S(OCC)(OCC)(=O)=O>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:1]([CH:4]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[C:5]([O:7][CH2:19][CH3:20])=[O:6])([CH3:3])=[CH2:2] |f:1.2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C(C(=O)O)CC=C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
89.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
191.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
11.28 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Six
|
Name
|
|
|
Quantity
|
510 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while being stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to from 95° C. to 100° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated continuously for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene solution was separated from the resulting mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
including washing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
35 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)(C)C(C(=O)OCC)CC=C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 193.4 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
